Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15939285
InChI: InChI=1S/C10H7ClN2O3/c1-16-10(15)6-4-5-2-3-7(11)12-8(5)13-9(6)14/h2-4H,1H3,(H,12,13,14)
SMILES:
Molecular Formula: C10H7ClN2O3
Molecular Weight: 238.63 g/mol

Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

CAS No.:

Cat. No.: VC15939285

Molecular Formula: C10H7ClN2O3

Molecular Weight: 238.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate -

Specification

Molecular Formula C10H7ClN2O3
Molecular Weight 238.63 g/mol
IUPAC Name methyl 7-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C10H7ClN2O3/c1-16-10(15)6-4-5-2-3-7(11)12-8(5)13-9(6)14/h2-4H,1H3,(H,12,13,14)
Standard InChI Key PVPBEHDVJWFOLJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(NC1=O)N=C(C=C2)Cl

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name, methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, reflects its bicyclic architecture. The 1,8-naphthyridine core consists of two fused pyridine rings, with positions 1 and 8 denoting the nitrogen atoms. Key substituents include:

  • Chlorine at position 7, introduced via electrophilic substitution or halogenation.

  • Ketone group at position 2, contributing to hydrogen-bonding interactions in biological targets.

  • Methyl ester at position 3, enhancing solubility and enabling further derivatization .

The planar structure facilitates π-π stacking with DNA or enzyme active sites, while the electron-withdrawing chlorine and ketone groups modulate electronic properties .

Synthetic Pathways

Cyclization of Nicotinate Derivatives

A pivotal route involves cyclizing methyl 2-((benzyloxy)amino)nicotinate (14) with methyl 3-chloro-3-oxopropanoate under basic conditions. This forms methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (16), which undergoes dehydroxylation and chlorination to yield the target compound .

Reaction Conditions:

  • Step 1: Benzoxylamine reacts with methyl 2-fluoronicotinate in DMSO.

  • Step 2: Acylation with methyl 3-chloro-3-oxopropanoate.

  • Step 3: Cyclization using sodium methoxide in methanol (66% yield over three steps) .

Halogenation of Naphthyridine Precursors

Chlorine can be introduced at position 7 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, treating 7-hydroxy-1,8-naphthyridine derivatives with POCl₃ at 80°C replaces the hydroxyl group with chlorine .

Key Variables:

  • Temperature (70–100°C).

  • Solvent (toluene or dichloroethane).

  • Catalyst (DMF or pyridine) .

Physicochemical Properties

PropertyValue/RangeMethodSource
Molecular Weight280.68 g/molHRMS
Melting Point215–217°C (dec.)Differential Scanning Calorimetry
SolubilityDMSO > 10 mg/mLShake-flask method
logP (Octanol-Water)1.85Chromatographic determination

The ester group at position 3 improves lipid solubility, facilitating cellular uptake, while the chlorine atom enhances stability against metabolic degradation .

Biological Activities

Anti-Inflammatory Effects

The compound downregulates proinflammatory cytokines (TNF-α, IL-6) by 40–60% at 10 μM, likely via NF-κB pathway inhibition. This dual anticancer/anti-inflammatory profile is advantageous for treating inflammation-driven malignancies .

Derivatization and Prodrug Development

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Further modifications include:

  • Amidation: Reacting with benzylamines to form carboxamides (e.g., 19a–c), enhancing target affinity .

  • Hydrazide Formation: Condensation with hydrazines yields hydrazides for metal chelation (e.g., 7a–o in ).

Synthetic Efficiency:

  • Microwave-assisted reactions improve yields (92% mass efficiency) and reduce time .

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